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Compound of Interest

Compound Name: 3-Amino-1,2-propanediol

Cat. No.: B146019

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Amino-1,2-propanediol (CAS No: 616-30-8), a versatile chemical intermediate. The document
details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS), presenting the data in a clear, tabular format for easy reference and

comparison. Detailed experimental protocols for acquiring this data are also provided to ensure
reproducibility.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Amino-1,2-propanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Chemical Shift (ppm) Multiplicity Assighment
2.55 dd H-3a
2.75 dd H-3b
3.35 dd H-la
3.45 dd H-1b
3.65 m H-2
Solvent: D20

13C NMR (Carbon NMR) Data

Chemical Shift (ppm)

Assignment

475 C-3 (CH2NH2)
66.5 C-1 (CH20H)
72.0 C-2 (CHOH)
Solvent: D20
Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Description of Vibration
3350 (broad) O-H stretch (alcohol)

3280 (broad) N-H stretch (primary amine)
2930, 2880 C-H stretch (aliphatic)

1600 N-H bend (scissoring)

1460 C-H bend (scissoring)

1080 C-O stretch (primary alcohol)
1040 C-O stretch (secondary alcohol)
880 N-H wag

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry

m/z Relative Intensity Proposed Fragment
30 100% [CH2NH2]*

60 High [C2HsNO]*

18 High [H20]*

Electrospray lonization (ESI) Mass Spectrometry

mlz Adduct

92.076 [M+H]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Instrument parameters may require optimization.
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NMR Spectroscopy

A sample of 3-Amino-1,2-propanediol (typically 5-10 mg) is dissolved in a deuterated solvent,
such as Deuterium Oxide (D20), in a standard 5 mm NMR tube. *H and 3C NMR spectra are
acquired on a 400 MHz or higher field NMR spectrometer. For *H NMR, a sufficient number of
scans are acquired to obtain a good signal-to-noise ratio, typically 16 or 32 scans. For 13C
NMR, due to the low natural abundance of the 13C isotope, a larger number of scans (e.g.,
1024 or more) are typically required. Chemical shifts are referenced to an internal standard,
such as DSS or TSP, or to the residual solvent peak.

Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For
a liquid sample like 3-Amino-1,2-propanediol, a thin film can be prepared by placing a drop of
the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small
drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded
over the range of 4000-400 cm~* with a resolution of 4 cm~*. A background spectrum of the
empty sample holder or ATR crystal is recorded and automatically subtracted from the sample
spectrum.

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques. For Electron lonization (El),
the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS),
where it is bombarded with high-energy electrons (typically 70 eV). This causes fragmentation
of the molecule, and the resulting charged fragments are separated by their mass-to-charge
ratio (m/z). For softer ionization, such as Electrospray lonization (ESI), the sample is dissolved
in a suitable solvent (e.g., methanol/water) and infused into the ESI source. This technique
typically results in the protonated molecule [M+H]* with minimal fragmentation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 3-Amino-1,2-propanediol.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-1,2-propanediol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146019#spectroscopic-data-of-3-amino-1-2-
propanediol-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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